

# Comparative Pharmacodynamics of Recainam Hydrochloride Across Diverse Research Populations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Recainam Hydrochloride*

Cat. No.: *B1220514*

[Get Quote](#)

A comprehensive analysis of **Recainam hydrochloride**'s effects on cardiac electrophysiology reveals distinct pharmacodynamic profiles in healthy individuals versus those with cardiac arrhythmias or renal impairment. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of Recainam's performance in different research settings.

**Recainam hydrochloride** is a Class I antiarrhythmic agent that primarily exerts its therapeutic effect by blocking voltage-gated sodium channels in cardiac myocytes.<sup>[1]</sup> This mechanism of action leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.<sup>[1]</sup> Clinical investigations have demonstrated its efficacy in suppressing ventricular arrhythmias, with pharmacodynamic responses showing notable variations across different study populations.

## Quantitative Comparison of Electrophysiological Effects

The following tables summarize the key pharmacodynamic parameters of **Recainam hydrochloride** observed in patients with ventricular arrhythmias and individuals with varying degrees of renal function. A notable gap in the publicly available data is the absence of specific quantitative ECG effects in a dedicated healthy volunteer cohort for direct comparison.

| Parameter                                       | Patients with Ventricular Arrhythmias                         | Patients with Severe Renal Impairment (GFR < 15 ml/min)                                      | Patients with Moderate Renal Impairment (GFR 15-50 ml/min) | Subjects with Normal Renal Function (GFR > 50 ml/min) |
|-------------------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------|
| PR Interval                                     | Increased by 19% <sup>[2]</sup>                               | Trend of increasing maximum percentage change (not statistically significant) <sup>[3]</sup> | Data not available                                         | Data not available                                    |
| QRS Interval                                    | Increased by 24% <sup>[2]</sup>                               | Data not available                                                                           | Data not available                                         | Data not available                                    |
| JTc Interval                                    | Decreased ( $p < 0.001$ ) <sup>[2]</sup>                      | Data not available                                                                           | Data not available                                         | Data not available                                    |
| Ventricular Premature Complex (VPC) Suppression | Up to 79% reduction with 1500 mg/day oral dose <sup>[1]</sup> | Not applicable                                                                               | Not applicable                                             | Not applicable                                        |
| Repetitive Beat Suppression                     | Up to 98% reduction with 1500 mg/day oral dose <sup>[1]</sup> | Not applicable                                                                               | Not applicable                                             | Not applicable                                        |

## Detailed Experimental Methodologies

The data presented in this guide are derived from studies employing rigorous experimental protocols. Below are detailed methodologies for key experiments cited.

### Oral Recainam Dose-Ranging and Efficacy Study in Arrhythmia Patients

- Study Design: This study consisted of an initial dose-ranging phase followed by a double-blind, placebo-controlled crossover phase.[1]
- Patient Population: The study enrolled 12 patients with frequent ventricular premature complexes (VPCs), defined as at least 30 per hour.[1]
- Dose-Ranging Protocol: Patients received escalating oral doses of Recainam at 100 mg, 300 mg, and 500 mg every 8 hours. Each dosage level was maintained for 3 days.[1]
- Efficacy Assessment: The frequency of arrhythmias was evaluated using 24-hour ambulatory electrocardiography on the final day of each dosing period.[1]
- Double-Blind Crossover Protocol: Patients who demonstrated a positive response during the dose-ranging phase were randomized to receive either their determined effective dose of Recainam or a placebo for one week. Following a one-week washout period, patients were switched to the alternate treatment for another week.[1]
- Data Analysis: The frequencies of VPC and repetitive beats were compared between baseline and each dosage level, as well as between the Recainam and placebo treatment periods.[1]

## **Intravenous Recainam Efficacy Study in Complex Ventricular Arrhythmias**

- Study Design: This was an open-label, multicenter study.[1]
- Patient Population: The study included 18 patients (15 men and 3 women) who experienced frequent VPCs (>30/hour) and unsustained ventricular tachycardia.[1]
- Dosing Protocol: A loading dose of Recainam was administered intravenously.[1]

## **Pharmacokinetics and Pharmacodynamics Study in Subjects with Varying Renal Function**

- Study Design: A single-dose, open-label study.[3]

- Participant Population: Twenty-six volunteers were divided into three groups based on their glomerular filtration rate (GFR): Group 1 (GFR < 15 ml/min), Group 2 (GFR 15 to 50 ml/min), and Group 3 (GFR > 50 ml/min).[3]
- Dosing Protocol: A single oral dose of 400 mg of Recainam was administered.[3]
- Data Collection: Plasma samples were collected over the 48 hours following the dose.[3]
- Pharmacodynamic Analysis: The relationship between Recainam concentrations and electrocardiographic intervals was assessed using the sigmoidal maximum effect model.[3]

## Visualizing the Underlying Mechanisms and Workflows

To further elucidate the pharmacodynamics of **Recainam hydrochloride**, the following diagrams illustrate its mechanism of action and the workflow of a typical clinical trial.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Recainam hydrochloride**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of renal function on recainam pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Ageing on the Pharmacodynamics and Pharmacokinetics of Chronically Administered Medicines in Geriatric Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recainam dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Pharmacodynamics of Recainam Hydrochloride Across Diverse Research Populations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220514#pharmacodynamic-comparison-of-recainam-hydrochloride-in-different-research-populations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)